1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329787-31-6) is a fully substituted 1H-1,2,3-triazole-4-carboxylic acid derivative (C₁₆H₁₄N₄O₃, MW 310.31) belonging to the N-aryl-5-(pyridin-3-yl)-1,2,3-triazole-4-carbonyl chemotype. This compound is available as a research chemical from multiple international vendors with typical purity of 95%.

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
CAS No. 1329787-31-6
Cat. No. B1423172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1329787-31-6
Molecular FormulaC16H14N4O3
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
InChIInChI=1S/C16H14N4O3/c1-2-23-13-7-5-12(6-8-13)20-15(11-4-3-9-17-10-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
InChIKeyZYVQOLDJNWXFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329787-31-6): Structural Identity and Procurement Context


1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329787-31-6) is a fully substituted 1H-1,2,3-triazole-4-carboxylic acid derivative (C₁₆H₁₄N₄O₃, MW 310.31) belonging to the N-aryl-5-(pyridin-3-yl)-1,2,3-triazole-4-carbonyl chemotype. This compound is available as a research chemical from multiple international vendors with typical purity of 95% . Its structure combines three pharmacophoric elements—a 4-ethoxyphenyl N1-substituent, a pyridin-3-yl group at C5, and a free carboxylic acid at C4—that collectively determine its physicochemical properties, synthetic utility as a building block, and differentiation from structurally related analogs. The compound is positioned within a broader class of 1,2,3-triazole-4-carboxylic acids that have been investigated as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides using fragment-based drug discovery approaches [1].

Why In-Class Substitution Is Not Straightforward for 1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid


Although this compound shares its 1,2,3-triazole-4-carboxylic acid core with numerous commercially available analogs, generic substitution is inadvisable for three convergent reasons. First, the position of the pyridine nitrogen atom (meta in the 3-pyridyl isomer vs. ortho in the 2-pyridyl isomer, CAS 1326857-98-0) fundamentally alters hydrogen-bond donor/acceptor geometry, metal chelation capacity, and pharmacophoric recognition . Second, the ethoxy substituent on the N1-phenyl ring confers distinct lipophilicity and steric properties relative to the methoxy analog (CAS 1031977-09-9), with estimated ΔclogP of approximately +0.5 . Third, the free carboxylic acid at C4 provides direct synthetic access to amide, ester, and hydrazide derivatives without requiring saponification of ester precursors—a practical advantage over the ester/nitrile series reported by Komsani et al. (2015), where compounds exhibited structure-dependent antimicrobial activity (MIC range 9.38–150 μg/mL) that was highly sensitive to the specific C4 functional group [1]. These three structural features—pyridine regioisomerism, alkoxy chain length, and C4 oxidation state—are not interchangeable without altering target engagement, synthetic workflow, or biological readout.

Quantitative Differentiation Evidence: 1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Pyridine Regioisomer Differentiation: 3-Pyridyl vs. 2-Pyridyl Isomer

The target compound bears a pyridin-3-yl substituent at the triazole C5 position, positioning the pyridine nitrogen at the meta position relative to the triazole ring. The closest commercial regioisomer is 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326857-98-0), where the nitrogen is at the ortho position. This regioisomeric difference alters the spatial orientation of the nitrogen lone pair and its capacity for intermolecular hydrogen bonding and metal coordination. In the broader 5-(pyridin-3-yl)-1,2,3-triazole series studied by Komsani et al. (2015), antibacterial activity was confirmed for derivatives carrying this specific 3-pyridyl substitution, with active compounds (10e, 10f, 10h) demonstrating MIC values of 9.38–150 μg/mL against Gram-positive (S. aureus, S. epidermidis) and Gram-negative (E. coli) strains [1]. The 2-pyridyl regioisomer is not represented in that antimicrobial dataset and would be expected to exhibit different target engagement due to altered nitrogen presentation.

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

N1-Alkoxy Substituent Differentiation: Ethoxy vs. Methoxy Phenyl Group

The target compound incorporates a 4-ethoxyphenyl group at N1, whereas the closest commercially listed analog bears a 4-methoxyphenyl group (CAS 1031977-09-9). The ethoxy-to-methoxy substitution represents a homologation of the alkyl chain on the phenolic oxygen, increasing the calculated logP by approximately 0.5 units (estimated via additive fragment methods) and the molecular weight from 296.28 to 310.31 g/mol . In the Komsani et al. (2015) antimicrobial evaluation of 5-(pyridin-3-yl)-1,2,3-triazole-4-carbonyl derivatives, varying the N-aryl substituent produced differential activity profiles: for example, compound 10h (bearing a specific N-aryl group) exhibited an MIC of 9.38 μg/mL against S. epidermidis, while compounds 10e and 10f with different N-aryl groups showed MICs of 150 μg/mL against the same strain [1]. This demonstrates that the N1-aryl substituent meaningfully modulates biological activity within this scaffold class. The ethoxy group, relative to methoxy, provides increased lipophilicity for membrane penetration and altered susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes.

Lipophilicity Drug Design Metabolic Stability

C4 Free Carboxylic Acid: Synthetic Utility vs. Ester/Nitrile Analogs

The target compound possesses a free carboxylic acid at the triazole C4 position, distinguishing it from the ester and nitrile derivatives reported in the primary antimicrobial SAR study by Komsani et al. (2015). In that study, compounds 10a–l and 11a–l were exclusively C4 esters (CO₂Et, CO₂iPr) or C4 nitriles (CN), requiring saponification or hydrolysis to access the free acid for further derivatization [1]. The target compound eliminates this deprotection step, enabling direct activation (e.g., via HATU, EDC/HOBt) for amide coupling to generate 1,2,3-triazole-4-carboxamides. Pokhodylo & Matiychuk (2021) demonstrated that 1,2,3-triazole-4-carboxylic acids serve as key fragments in a fragment-based drug discovery approach, where the free acid was essential for generating diverse carboxamide libraries screened against the NCI60 human tumor cell line panel; several carboxylic acid fragments themselves showed antiproliferative activity, with the most active compounds identified for subsequent carboxamide optimization [2]. Additionally, Pokhodylo et al. (2022) reported that 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (the 5-formyl analog) exhibits ring-chain tautomerism in solution (~80% open acid, ~20% cyclic hemiacetal), a property arising from the ortho relationship between the C4 carboxylic acid and C5 substituent that may also influence the reactivity profile of the target compound [3].

Synthetic Chemistry Amide Coupling Fragment-Based Drug Discovery

Antimicrobial Activity Class Evidence: 5-(Pyridin-3-yl)-1,2,3-triazole Scaffold SAR

The most directly relevant quantitative biological data for the compound class comes from Komsani et al. (2015), who evaluated 24 N-aryl-5-(pyridin-3-yl)-1,2,3-triazole-4-carbonyl derivatives (12 as 1H-isomers 10a–l and 12 as 3H-isomers 11a–l) for antibacterial activity against six bacterial strains and antifungal activity against five fungal strains [1]. Three 1H-triazole derivatives (10e, 10f, 10h) showed measurable antibacterial activity, with MIC values ranging from 9.38 to 150 μg/mL (Table 2 of the reference). Compound 10h was the most potent, achieving an MIC of 9.38 μg/mL against S. epidermidis and 37.5 μg/mL against both S. aureus and E. coli. For antifungal activity (Table 3), several compounds showed zones of inhibition against C. albicans (up to 25 mm for 10f at 150 μg), S. cerevisiae (up to 23.5 mm for 10h at 150 μg), and A. niger (up to 16 mm). The reference standards were penicillin (MIC 1.56–6.25 μg/mL), streptomycin (MIC 3.13–6.25 μg/mL), and amphotericin-B (50 μg). While the specific 4-ethoxyphenyl-substituted free acid was not among the compounds directly tested, the data establish that the 5-(pyridin-3-yl)-1,2,3-triazole-4-carbonyl scaffold can confer moderate antimicrobial activity that is modulated by the N-aryl and C4 substituents [1].

Antimicrobial Antibacterial Antifungal

Optimal Application Scenarios for 1-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Based on Differential Evidence


Fragment-Based Anticancer Drug Discovery: Direct Carboxamide Library Synthesis

This compound is optimally deployed as a carboxylic acid fragment for generating 1,2,3-triazole-4-carboxamide libraries in fragment-based drug discovery (FBDD) workflows targeting oncology indications. The free -COOH at C4 eliminates the ester deprotection step required by the Komsani et al. (2015) ester/nitrile series [1], enabling direct HATU- or EDC-mediated coupling to diverse amine partners. Pokhodylo & Matiychuk (2021) validated this approach using 1,2,3-triazole-4-carboxylic acids as key fragments screened in the NCI60 human tumor cell line panel, where the most promising carboxylic acid fragments were advanced to carboxamide optimization [2]. The 4-ethoxyphenyl and pyridin-3-yl substitution pattern provides a distinct vector combination for exploring SAR around the triazole core.

Antimicrobial Screening with Pyridine-Directed Target Engagement

For research programs investigating novel antibacterial or antifungal agents, this compound offers the 3-pyridyl substitution geometry that was present in the active antimicrobial derivatives identified by Komsani et al. (2015), where 5-(pyridin-3-yl)-1,2,3-triazoles 10h, 10e, and 10f demonstrated MIC values of 9.38–150 μg/mL against clinically relevant strains including S. aureus, S. epidermidis, and E. coli [1]. The pyridin-3-yl nitrogen is positioned to engage biological targets with a distinct hydrogen-bond vector compared to the 2-pyridyl regioisomer (CAS 1326857-98-0). The free carboxylic acid additionally enables conjugation to fluorophores or affinity tags for target identification studies.

Synthetic Methodology Development: Ortho-Substituted Triazole Carboxylic Acid Reactivity Studies

The ortho relationship between the C4 carboxylic acid and C5 pyridin-3-yl substituent creates a sterically constrained environment that is valuable for studying neighboring group effects in triazole chemistry. Pokhodylo et al. (2022) demonstrated that the analogous 5-formyl derivative exhibits ring-chain tautomerism (~80% open acid / ~20% cyclic hemiacetal in solution) [3], and the target compound's 5-(pyridin-3-yl) group may participate in intramolecular hydrogen bonding with the carboxylic acid proton under appropriate conditions. This makes the compound a useful substrate for investigating acid-catalyzed cyclization reactions, decarboxylative coupling, and metal-catalyzed C–H functionalization at the triazole C5 position.

Physicochemical Comparator Studies: Ethoxy vs. Methoxy Series Profiling

When a research program requires systematic profiling of alkoxy substituent effects on solubility, permeability, metabolic stability, or target binding, this compound (ethoxy) serves as the logical paired comparator to the methoxy analog (CAS 1031977-09-9) . The estimated ΔclogP of ~0.5 and ΔMR of ~4.6 cm³/mol between the two compounds provide a defined physicochemical perturbation for establishing SAR trends without altering the triazole core, pyridine regioisomerism, or C4 oxidation state. Both compounds are commercially available, enabling parallel procurement for side-by-side comparative studies.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.